6-chloro-8-ethoxy-7H-purine
Overview
Description
6-chloro-8-ethoxy-7H-purine is a derivative of purine, a fundamental heterocyclic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA This compound is characterized by the presence of a chlorine atom at the 6th position and an ethoxy group at the 8th position on the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-ethoxy-7H-purine typically involves the chlorination of 8-ethoxy-7H-purine. One common method includes the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . The reaction conditions often require heating under pressure to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-ethoxy-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form oxo derivatives or reduction to form hydro derivatives.
Alkylation and Acylation: The ethoxy group at the 8th position can participate in alkylation and acylation reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as potassium cyanide or sodium methoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Products: 6-amino-8-ethoxy-7H-purine, 6-thio-8-ethoxy-7H-purine.
Oxidation Products: 6-chloro-8-oxo-7H-purine.
Reduction Products: this compound derivatives with reduced functional groups.
Scientific Research Applications
6-chloro-8-ethoxy-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential as an antineoplastic agent and its role in the development of antiviral drugs.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6-chloro-8-ethoxy-7H-purine involves its interaction with biological macromolecules. It can act as an inhibitor of certain enzymes, such as xanthine oxidase, by mimicking the structure of natural purine substrates . This inhibition can lead to a decrease in the production of uric acid, making it useful in the treatment of conditions like gout.
Comparison with Similar Compounds
Similar Compounds
6-chloropurine: Lacks the ethoxy group at the 8th position.
8-ethoxypurine: Lacks the chlorine atom at the 6th position.
6-chloro-8-methylpurine: Has a methyl group instead of an ethoxy group at the 8th position.
Uniqueness
6-chloro-8-ethoxy-7H-purine is unique due to the presence of both the chlorine atom and the ethoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
6-chloro-8-ethoxy-7H-purine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-2-13-7-11-4-5(8)9-3-10-6(4)12-7/h3H,2H2,1H3,(H,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDVXDIXDUESDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(N1)C(=NC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421068 | |
Record name | 6-chloro-8-ethoxy-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7498-25-1 | |
Record name | NSC407406 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-8-ethoxy-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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